3-Methyl-6-hydroxy-8-methoxy-3,4-dihydroisocoumarin
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Overview
Description
3-Methyl-6-hydroxy-8-methoxy-3,4-dihydroisocoumarin is a naturally occurring compound found in various plants and fungi. It belongs to the class of isocoumarins, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-6-hydroxy-8-methoxy-3,4-dihydroisocoumarin can be synthesized through various methods. One common approach involves the culture of Aspergillus caespitosus on autoclaved cracked yellow field corn. The compound is then extracted and purified using silica gel columns . The physical and spectral properties of the colorless crystals obtained from methylene chloride:hexane are consistent with those published for this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes using specific strains of fungi, such as Aspergillus caespitosus. The compound is then extracted and purified using standard chromatographic techniques to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-6-hydroxy-8-methoxy-3,4-dihydroisocoumarin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of quinones, while reduction can yield dihydro derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
3-Methyl-6-hydroxy-8-methoxy-3,4-dihydroisocoumarin has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a model compound for studying enzyme-catalyzed reactions and metabolic pathways. In medicine, it has potential therapeutic applications due to its antimicrobial, antifungal, and anti-inflammatory properties . Additionally, it is used in the industry for developing new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-Methyl-6-hydroxy-8-methoxy-3,4-dihydroisocoumarin involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, modulating their activity. For example, it can inhibit the growth of certain fungi by interfering with their metabolic processes . The exact molecular targets and pathways involved vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
3-Methyl-6-hydroxy-8-methoxy-3,4-dihydroisocoumarin is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include 6-Methoxymellein and other isocoumarins, which share some structural similarities but differ in their functional groups and biological properties . The uniqueness of this compound lies in its combination of hydroxyl and methoxy groups, which contribute to its distinct biological activities.
Properties
IUPAC Name |
6-hydroxy-8-methoxy-3-methyl-3,4-dihydroisochromen-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-6-3-7-4-8(12)5-9(14-2)10(7)11(13)15-6/h4-6,12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUHOBJSLARYHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=CC(=C2)O)OC)C(=O)O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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